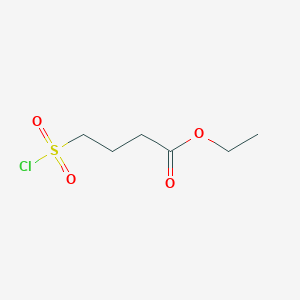

Ethyl 4-(chlorosulfonyl)butanoate

Description

Ethyl 4-(chlorosulfonyl)butanoate has emerged as a valuable building block for synthetic chemists. Its dual reactivity allows for sequential or orthogonal chemical transformations, enabling the efficient assembly of diverse molecular scaffolds. The presence of the ethyl ester provides a handle for modifications such as hydrolysis, amidation, or reduction, while the sulfonyl chloride moiety serves as a powerful electrophile for introducing the sulfonyl group into various molecules.

Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClO4S |

| Average Mass | 214.660 Da |

| Monoisotopic Mass | 214.006658 Da |

This data is compiled from publicly available chemical databases.

The primary utility of this compound lies in its capacity to act as a precursor for a variety of organic compounds, most notably sulfonamides and sulfonate esters. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of stable sulfonamide and sulfonate ester linkages, respectively. eurjchem.com These functional groups are prevalent in a wide array of biologically active molecules and functional materials.

The reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore in numerous therapeutic agents. Similarly, the reaction with alcohols yields sulfonate esters, which are not only stable compounds in their own right but also excellent leaving groups in nucleophilic substitution reactions, further extending the synthetic utility of the original precursor. youtube.com

The ester functionality of this compound adds another dimension to its synthetic potential. It can be selectively hydrolyzed to the corresponding carboxylic acid, which can then participate in a host of other transformations, such as amide bond formation or conversion to other carbonyl derivatives. This orthogonality allows chemists to build molecular complexity in a controlled and stepwise manner.

The study of sulfonyl chlorides has a rich history in organic chemistry, with aromatic sulfonyl chlorides initially dominating the field due to their relative stability and ease of preparation. enovatia.com These reagents have been instrumental in the development of protecting group strategies and the synthesis of early sulfonamide antibiotics.

In recent decades, there has been a growing appreciation for the unique reactivity and synthetic potential of aliphatic sulfonyl chlorides, including chlorosulfonyl esters like this compound. This shift has been driven by the need to access novel chemical space and to synthesize molecules with more three-dimensional character, a feature often associated with improved pharmacological properties.

Research has also focused on developing milder and more selective methods for the synthesis and reaction of sulfonyl chlorides. organic-chemistry.org The development of new catalytic systems and a deeper understanding of the mechanistic pathways of sulfonylation reactions have expanded the scope of accessible molecules. eurjchem.com Furthermore, the comparison of the reactivity of sulfonyl chlorides with their fluoride (B91410) counterparts has been a subject of investigation, with sulfonyl fluorides sometimes offering advantages in terms of stability and selective reactivity.

The evolution of research in this area reflects a broader trend in organic synthesis towards greater efficiency, selectivity, and the ability to construct complex molecules with precise control over their architecture. As a bifunctional building block, this compound is well-positioned to contribute to these ongoing efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorosulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATIBNFNUAUDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319452-60-3 | |

| Record name | ethyl 4-(chlorosulfonyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Chlorosulfonyl Butanoate and Its Analogues

Established Preparative Routes

Established methods for the synthesis of ethyl 4-(chlorosulfonyl)butanoate and its analogues rely on conventional organic reactions, primarily focusing on direct halogenation and sulfonation strategies, or the esterification of a pre-synthesized chlorosulfonyl carboxylic acid.

Direct Halogenation and Sulfonation Strategies

Direct chlorosulfonation of aliphatic esters is a challenging process. However, related alkanesulfonyl chlorides can be synthesized through various methods. One established approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from the corresponding alkyl halides. This method offers a versatile route to alkanesulfonyl chlorides with high yields. For instance, various alkyl halides can be converted to their respective sulfonyl chlorides in yields of up to 99%. organic-chemistry.org The general scheme for this reaction is presented below:

Reaction Scheme for Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

| Starting Material | Reagents | Product | Yield (%) |

|---|

Another relevant established method is the synthesis of 4-chlorobutane-1-sulfonyl chloride from thiophane. This process involves the reaction of thiophane with chlorine in the presence of excess water. google.com This reaction provides a direct route to a close structural analogue of the target molecule's backbone.

Esterification of Chlorosulfonyl Carboxylic Acids

A common and versatile method for the synthesis of esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a dehydrating agent, typically sulfuric acid. chemguide.co.ukathabascau.catruman.edu In the context of this compound synthesis, this would involve the esterification of 4-(chlorosulfonyl)butanoic acid with ethanol.

The general equation for the Fischer esterification is: RCOOH + R'OH ⇌ RCOOR' + H₂O

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. athabascau.ca

Key Parameters for Fischer Esterification

| Parameter | Description |

|---|---|

| Catalyst | Typically a strong acid like sulfuric acid. |

| Reactants | Carboxylic acid and an excess of alcohol. |

| Conditions | Heating under reflux to increase reaction rate. |

| Equilibrium Shift | Removal of water or use of excess alcohol. |

Emerging Synthetic Innovations and Efficiency Enhancements

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the synthesis of sulfonyl chlorides. These emerging innovations include photocatalysis and flow chemistry.

Photocatalysis has emerged as a powerful tool for the synthesis of sulfonyl chlorides under mild conditions. nih.govmpg.deacs.org Visible-light-mediated methods allow for the generation of sulfonyl radicals from various precursors, which can then be trapped to form the desired sulfonyl chloride. organic-chemistry.orgbeilstein-journals.org For example, potassium poly(heptazine imide), a heterogeneous photocatalyst, can be used to produce sulfonyl chlorides from arenediazonium salts with yields ranging from 50-95%. mpg.deacs.org While this has been demonstrated primarily for aryl sulfonyl chlorides, the principles could potentially be adapted for aliphatic analogues.

Flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of sulfonyl chlorides. rsc.orgnih.gov Continuous flow reactors allow for the handling of hazardous reagents and highly exothermic reactions in a more controlled manner. rsc.org For instance, a continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen has been developed, offering a metal-free and efficient alternative to traditional batch processes. researchgate.net These continuous systems can significantly improve the space-time yield compared to batch processes. mdpi.com

Comparison of Traditional vs. Emerging Synthesis Methods

| Feature | Traditional Methods | Emerging Methods (Photocatalysis, Flow Chemistry) |

|---|---|---|

| Reaction Conditions | Often harsh (strong acids, high temperatures) | Mild (visible light, room temperature) |

| Safety | Handling of hazardous reagents in batch can be risky | Improved safety through controlled reaction environments |

| Efficiency | Can have moderate to high yields | Often high yields with better process control |

| Environmental Impact | May generate significant waste | Greener approaches with potential for catalyst recycling |

These emerging technologies hold the promise of making the synthesis of this compound and its analogues more sustainable and efficient in the future.

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry of Ethyl 4 Chlorosulfonyl Butanoate

Nucleophilic Reactivity at the Sulfonyl Chloride Center

The sulfonyl chloride group is a highly electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom susceptible to attack.

Formation of Sulfonamides and Sulfonates

The reaction of sulfonyl chlorides with amines or alcohols is a fundamental transformation for the synthesis of sulfonamides and sulfonate esters, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgacs.orgacs.org

With amines, ethyl 4-(chlorosulfonyl)butanoate is expected to react readily to form the corresponding sulfonamides. The reaction can be performed with primary and secondary amines, including a wide range of alkyl and aryl amines. The general reaction is as follows:

R₂NH + ClSO₂-(CH₂)₃-COOEt → R₂N-SO₂-(CH₂)₃-COOEt + HCl

Similarly, reaction with alcohols or phenols in the presence of a base, such as pyridine (B92270) or triethylamine, would yield sulfonate esters. researchgate.netfiveable.me This reaction is a common method for the preparation of sulfonate esters, which are themselves useful intermediates in organic synthesis. researchgate.net

ROH + ClSO₂-(CH₂)₃-COOEt → RO-SO₂-(CH₂)₃-COOEt + HCl

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amine (R-NH₂) | N-substituted sulfonamide | Base (e.g., pyridine, triethylamine) | wikipedia.orgacs.org |

| Secondary Amine (R₂NH) | N,N-disubstituted sulfonamide | Base (e.g., pyridine, triethylamine) | wikipedia.orgacs.org |

| Alcohol (R-OH) | Sulfonate ester | Base (e.g., pyridine) | researchgate.netfiveable.me |

| Phenol (Ar-OH) | Aryl sulfonate ester | Base (e.g., pyridine) | researchgate.netfiveable.me |

Reactions with Carbon-Centered Nucleophiles

While less common than reactions with nitrogen and oxygen nucleophiles, sulfonyl chlorides can react with certain carbon-centered nucleophiles, such as organometallic reagents. For instance, Grignard reagents and organocuprates can potentially displace the chloride to form sulfones, although side reactions can be prevalent. The hard nature of Grignard reagents may lead to attack at the ester carbonyl as well, leading to a mixture of products. Softer nucleophiles like organocuprates might offer better selectivity for substitution at the sulfonyl chloride.

| Reagent | Expected Product | Potential Side Products |

| Grignard Reagent (RMgX) | Sulfone (R-SO₂-(CH₂)₃-COOEt) | Tertiary alcohol from ester attack |

| Organocuprate (R₂CuLi) | Sulfone (R-SO₂-(CH₂)₃-COOEt) |

Transformations Involving the Ester Functionality

The ethyl ester group of this compound can undergo typical ester transformations, such as hydrolysis, transesterification, and reduction. The presence of the sulfonyl chloride group on the same molecule may influence the reactivity of the ester.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.orguni.lu Basic hydrolysis (saponification) is generally irreversible and proceeds via nucleophilic acyl substitution by a hydroxide ion. uni.lu Acid-catalyzed hydrolysis is a reversible process. rsc.orguni.lu

EtOOC-(CH₂)₃-SO₂Cl + H₂O → HOOC-(CH₂)₃-SO₂Cl + EtOH

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. organic-chemistry.orgacsgcipr.org This reaction is typically driven to completion by using a large excess of the new alcohol. acsgcipr.org

EtOOC-(CH₂)₃-SO₂Cl + R'OH ⇌ R'OOC-(CH₂)₃-SO₂Cl + EtOH

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org This reaction would likely also reduce the sulfonyl chloride to a thiol. acs.org Softer reducing agents might selectively reduce the ester, though this can be challenging.

EtOOC-(CH₂)₃-SO₂Cl + [H] → HO-(CH₂)₄-SH (with strong reducing agent)

| Reaction | Reagents | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 4-(Chlorosulfonyl)butanoic acid |

| Hydrolysis (Basic) | NaOH, H₂O, then H₃O⁺ | 4-(Chlorosulfonyl)butanoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 4-(chlorosulfonyl)butanoate |

| Reduction | LiAlH₄ | 4-Mercaptobutane-1-ol |

Participation in Cycloaddition and Annulation Reactions

While there is no specific information found for this compound itself in cycloaddition or annulation reactions, derivatives of this compound could potentially participate in such transformations. For instance, the introduction of unsaturation into the butanoate chain could lead to substrates for Diels-Alder or 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.orgwikipedia.orgorganicchemistrydata.org

Similarly, the ester or the derived carboxylic acid could be used to generate an enolate, which could then participate as a nucleophile in annulation reactions like the Robinson annulation. wikipedia.orgfiveable.memasterorganicchemistry.com The electron-withdrawing sulfonyl group could influence the reactivity and stereoselectivity of these reactions.

Radical-Mediated Reactions and Electrochemistry

Sulfonyl chlorides can be precursors to sulfonyl radicals under photolytic or radical initiator conditions. These radicals can participate in various transformations, including addition to alkenes and alkynes, and desulfonylation reactions. semanticscholar.orgresearchgate.netnih.gov The electrochemical behavior of sulfonyl chlorides has also been studied, with both reduction and oxidation processes being possible. acs.orgresearchgate.netrsc.orgdntb.gov.uaresearchgate.net

Radical Reactions: The S-Cl bond in this compound can be cleaved homolytically to generate a sulfonyl radical. This radical could then engage in radical cascade reactions or be trapped by other species.

Electrochemistry: The sulfonyl chloride group can be electrochemically reduced, which may lead to the formation of a sulfinate or further to a thiol. researchgate.net Electrochemical oxidation is also a possibility, potentially leading to the formation of highly reactive species. researchgate.netdntb.gov.ua

| Process | Conditions | Potential Outcome |

| Radical Formation | AIBN or UV light | Formation of a sulfonyl radical |

| Electrochemical Reduction | Cathodic potential | Formation of sulfinate or thiol |

| Electrochemical Oxidation | Anodic potential | Formation of reactive sulfur species |

Strategic Applications of Ethyl 4 Chlorosulfonyl Butanoate in Target Oriented Synthesis

Utility in the Construction of Heterocyclic Systems

The chlorosulfonyl group is a potent electrophile, rendering it highly reactive toward a variety of nucleophiles. This reactivity is central to its application in the synthesis of a wide array of heterocyclic compounds. While direct studies on ethyl 4-(chlorosulfonyl)butanoate in this context are not extensively documented, its utility can be inferred from the well-established chemistry of analogous chlorosulfonyl compounds, such as chlorosulfonyl isocyanate (CSI). researchgate.nettandfonline.com CSI is known to undergo reactions with compounds containing various functional groups like amines, alcohols, olefins, and epoxides, leading to the formation of diverse heterocyclic structures. tandfonline.com

The reaction of the chlorosulfonyl group with difunctional nucleophiles is a common strategy for heterocycle formation. For instance, reaction with a molecule containing both an amine and a hydroxyl group can lead to the formation of cyclic sulfamates or related structures. The butanoate chain of this compound provides a flexible spacer that can influence the ring size and conformation of the resulting heterocycle.

The electrophilic nature of the sulfonyl chloride can also be exploited in cycloaddition reactions. For example, in reactions analogous to those of CSI, it could potentially react with alkenes to form four-membered sultams, which are sulfur analogs of β-lactams. These reactions often proceed through a stepwise or concerted mechanism depending on the electronic nature of the alkene.

The table below summarizes the types of heterocyclic systems that can be potentially synthesized using reagents with a chlorosulfonyl group.

| Heterocyclic System | Precursors | Reaction Type | Potential Application |

| Cyclic Sulfonamides | Diamines, Amino alcohols | Nucleophilic substitution | Medicinal chemistry scaffolds |

| Sultams (Cyclic Sulfonamides) | Alkenes, Dienes | Cycloaddition | Synthetic intermediates |

| Oxathiazine Dioxides | β-Amino acids | Intramolecular cyclization | Bioactive compounds |

| Thiatriazines | Amidines, Guanidines | Condensation | Agrochemicals |

Engagement in the Synthesis of Macrocycles and Medium-Sized Rings

The synthesis of medium-sized rings (8-11 membered) and macrocycles (12+ membered) is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors. nih.gov Ring expansion strategies have emerged as a powerful tool to overcome these challenges, and the chemistry of sulfonamides plays a crucial role in many of these methodologies. nih.govresearchgate.netsemanticscholar.org

This compound can serve as a key building block in such strategies. The chlorosulfonyl group can react with a primary amine on a pre-existing ring system to form a sulfonamide. Subsequent chemical manipulations can then trigger a ring expansion, leading to the formation of a larger, medium-sized, or macrocyclic sulfonamide. researchgate.net The driving force for these reactions can be the release of ring strain or the formation of a more stable product. semanticscholar.org

Two notable ring expansion strategies that could potentially employ this compound are:

Nitro-Reduction Initiated Ring Expansion: In this method, a sulfonamide is formed from a lactam containing a nitro group. Reduction of the nitro group to an amine initiates a cascade that results in the expansion of the ring. researchgate.net

Conjugate Addition Initiated Ring Expansion: This strategy involves the formation of a sulfonamide from a lactam containing an α,β-unsaturated ester. An intramolecular conjugate addition of the sulfonamide nitrogen to the Michael acceptor triggers the ring expansion. researchgate.net

The following table outlines key features of these ring expansion strategies.

| Ring Expansion Strategy | Key Precursor Features | Initiating Step | Potential Product |

| Nitro-Reduction Initiated | Lactam with a nitro group | Reduction of the nitro group | Macrocyclic sulfonamide |

| Conjugate Addition Initiated | Lactam with an α,β-unsaturated ester | Intramolecular conjugate addition | Medium-sized sulfonamide |

Contribution to the Assembly of Complex Molecular Architectures

The term "molecular architecture" in organic chemistry refers to the three-dimensional structure and arrangement of a molecule's constituent parts. rsc.org The controlled synthesis of complex molecular architectures is essential for the development of new materials with tailored properties. Sulfonyl chlorides have been utilized as initiators in controlled polymerization reactions to create complex polymer architectures. cmu.edu

For instance, arylsulfonyl chlorides have been used as initiators in metal-catalyzed living radical polymerization (LRP) to synthesize polymers with narrow molecular weight distributions. cmu.edu The rate of initiation in these systems is often faster than the rate of propagation, which is a key requirement for achieving controlled polymerization. cmu.edu

This compound, with its aliphatic sulfonyl chloride, could potentially be adapted for similar polymerization techniques. The ester functionality could also be modified post-polymerization to introduce additional functionality or to create block copolymers with different properties. This would allow for the creation of well-defined macromolecular architectures, such as star polymers or brush copolymers, where the butanoate chain forms the backbone or side chains.

| Architectural Feature | Synthetic Strategy | Role of Sulfonyl Chloride | Potential Application |

| Well-defined Polymers | Living Radical Polymerization (LRP) | Initiator | Advanced materials, nanotechnology |

| Block Copolymers | Sequential monomer addition | Initiation of first block | Drug delivery, surface modification |

| Star Polymers | Use of a multifunctional core | Initiation from the core | Rheology modifiers, nanocarriers |

| Polymer Brushes | Grafting from a surface | Surface-initiated polymerization | Biocompatible coatings, sensors |

Catalyst and Reagent Design Inspired by Chlorosulfonyl Structures

The high reactivity of the chlorosulfonyl group makes it an excellent anchor for immobilizing molecules onto solid supports. This is a key strategy in the design of heterogeneous catalysts and polymer-supported reagents. By attaching a catalytically active moiety to a polymer backbone via a sulfonamide linkage, the catalyst can be easily separated from the reaction mixture and recycled.

This compound can be used to introduce a reactive handle onto a polymer support or a larger molecule. For example, it could be reacted with a polymer bearing hydroxyl or amino groups to create a sulfonated polymer. The ester group could then be hydrolyzed to a carboxylic acid, which could be used to coordinate a metal catalyst or to act as a Brønsted acid catalyst.

Furthermore, the chlorosulfonyl group itself can be part of a bifunctional catalyst system. For instance, ethyl 4-chloro-4-oxobutyrate, a related compound, has been used in the synthesis of polymer-supported bifunctional catalysts. sigmaaldrich.com This suggests that the butanoate backbone is a suitable scaffold for developing new catalytic systems. The design of such catalysts often involves the strategic placement of different functional groups to achieve cooperative effects and enhance catalytic activity and selectivity.

| Catalyst/Reagent Type | Design Principle | Role of Chlorosulfonyl Group | Potential Advantage |

| Heterogeneous Catalyst | Immobilization on a solid support | Covalent attachment to the support | Easy separation and recyclability |

| Polymer-Supported Reagent | Anchoring of a stoichiometric reagent | Linking the reagent to the polymer | Simplified purification |

| Bifunctional Catalyst | Incorporation of multiple catalytic sites | Part of the catalyst scaffold | Enhanced activity and selectivity |

| Organocatalyst | Introduction of acidic/basic groups | Precursor to a sulfonic acid group | Metal-free catalysis |

In Depth Mechanistic Investigations and Kinetic Analyses of Ethyl 4 Chlorosulfonyl Butanoate Reactions

Reaction Pathway Elucidation through Spectroscopic Methods

Currently, there is a lack of published studies that utilize spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., in-situ monitoring), Fourier-Transform Infrared (FTIR) spectroscopy, or Mass Spectrometry, to specifically elucidate the reaction pathways of Ethyl 4-(chlorosulfonyl)butanoate. Such studies would be invaluable for identifying and characterizing the transient species and intermediates that are formed during its reactions with various nucleophiles.

Kinetic Profiling and Rate-Determining Steps

Detailed kinetic profiling of reactions involving this compound is not available in the current body of scientific literature. Kinetic studies are essential for determining the rate laws of its reactions, which in turn provide insight into the molecularity of the rate-determining step. For instance, determining the reaction order with respect to the sulfonyl chloride and the nucleophile would help to either support or refute the proposed addition-elimination mechanism. The data table below illustrates the type of information that would be expected from such studies, but it is important to note that this is a hypothetical representation due to the absence of actual experimental data.

Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile (Nu)

| Experiment | Initial [this compound] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. For reactions of this compound, one would hypothesize the formation of a trigonal bipyramidal intermediate following the nucleophilic attack on the sulfur atom. However, direct observation or trapping of such an intermediate for this specific compound has not been reported. The potential for a sulfene (B1252967) intermediate, formed via an E2-like elimination of HCl under basic conditions, also remains a theoretical possibility without specific experimental evidence.

Plausible, but Unconfirmed, Intermediates in Reactions of this compound

| Intermediate Type | Proposed Structure | Precursor(s) | Subsequent Transformation |

|---|---|---|---|

| Pentacoordinate Adduct | [O=S(Cl)(Nu)CH₂(CH₂)₂COOEt]⁻ | This compound + Nucleophile (Nu) | Elimination of Cl⁻ |

Advanced Computational Studies of Ethyl 4 Chlorosulfonyl Butanoate and Its Reaction Profiles

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl 4-(chlorosulfonyl)butanoate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.

DFT studies on analogous sulfonyl chlorides, such as arenesulfonyl chlorides, have been performed to understand their electronic properties. nih.govdntb.gov.ua These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors. For this compound, key insights would be gained by examining the electronic environment around the sulfonyl chloride group (-SO₂Cl). The sulfur atom is expected to be highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.

A hypothetical DFT analysis of this compound would likely reveal a significant partial positive charge on the sulfur atom and the carbonyl carbon of the ester group. The calculated bond lengths and angles would provide a precise three-dimensional picture of the molecule. For instance, studies on similar molecules show that the S=O and S-Cl bond lengths are critical parameters influencing reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| Partial Charge on Sulfur | High Positive | Indicates electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap | Moderate | A smaller gap suggests higher reactivity. The LUMO is likely centered on the sulfonyl group. |

| Dipole Moment | Significant | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Transition State Modeling and Energy Landscape Mapping

Understanding the reaction mechanisms of this compound requires the characterization of transition states and the mapping of the potential energy surface for its reactions. Computational modeling is indispensable for this purpose, allowing for the determination of activation energies and the identification of reaction intermediates.

The hydrolysis of sulfonyl chlorides is a fundamental reaction that has been studied computationally. For example, ab initio molecular orbital calculations on the hydrolysis of methanesulfonyl chloride have shown that the reaction proceeds through a concerted SN2 mechanism with a trigonal-bipyramidal transition state. acs.org In this transition state, the nucleophile (a water molecule) attacks the sulfur atom, and the chloride ion acts as the leaving group. The presence of additional solvent molecules can act as catalysts, lowering the activation energy. acs.org It is proposed that for the hydrolysis of sulfonyl chlorides, general-base catalysis by solvent molecules is more significant than general-acid catalysis. acs.org

For this compound, a similar SN2 mechanism is expected for its reactions with nucleophiles. The energy landscape would show the reactants (this compound and a nucleophile), the transition state, and the products. The height of the energy barrier from the reactants to the transition state determines the reaction rate. DFT calculations can be used to model the geometries and energies of these stationary points on the potential energy surface. nih.govdntb.gov.ua

Table 2: Illustrative Energy Profile for the Hydrolysis of a Simple Alkanesulfonyl Chloride

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (R-SO₂Cl + H₂O) | 0 | Separated reactants |

| Reactant Complex | -5 | Stabilized complex before reaction |

| Transition State | +20 | Highest energy point along the reaction coordinate |

| Product Complex | -15 | Stabilized complex after reaction |

| Products (R-SO₃H + HCl) | -10 | Separated products |

Note: The values in this table are hypothetical and serve to illustrate the concept of an energy profile for an SN2 reaction of a sulfonyl chloride.

Conformational Preferences and Dynamic Behavior

The flexible four-carbon chain in this compound allows for multiple conformations, which can influence its reactivity and physical properties. Computational methods are well-suited to explore the relative energies of these different conformers and the barriers to their interconversion.

The conformational analysis of n-butane is a classic example that provides a framework for understanding the conformations of the butanoate chain in this compound. bris.ac.ukyoutube.com Rotation around the C-C single bonds leads to different staggered and eclipsed conformations. The most stable staggered conformation is the anti conformer, where the terminal groups are furthest apart. The gauche conformers, where these groups are closer, are slightly higher in energy. youtube.com

For this compound, the key dihedral angles to consider are along the C1-C2, C2-C3, and C3-C4 bonds of the butanoate backbone. The relative energies of the different conformers would be determined by a balance of steric and electronic effects. The bulky sulfonyl chloride and ethyl ester groups will likely prefer to be in an anti or pseudo-anti orientation to minimize steric hindrance. Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule, providing insights into how it explores its conformational space over time.

Table 3: Predicted Relative Stabilities of Key Butanoate Chain Conformations

| Conformation (around C2-C3) | Dihedral Angle (approx.) | Predicted Relative Energy | Reason for Stability/Instability |

| Anti | 180° | Lowest | Minimal steric repulsion between the ends of the chain. |

| Gauche | ± 60° | Higher | Some steric interaction between the chain ends. |

| Eclipsed | 0°, 120° | Highest | Significant steric and torsional strain. |

Note: This table is based on the principles of conformational analysis of linear alkanes and is intended to be illustrative for the butanoate chain of the target molecule. bris.ac.ukyoutube.com

Predictive Modeling of Reactivity and Selectivity

Computational chemistry can be used to build predictive models for the reactivity and selectivity of this compound in various chemical transformations. By calculating properties that correlate with reactivity, such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, it is possible to anticipate how the molecule will behave in the presence of different reagents.

For instance, the LUMO (Lowest Unoccupied Molecular Orbital) of this compound is expected to be localized on the sulfonyl chloride group, specifically on the antibonding σ* orbital of the S-Cl bond. A lower LUMO energy would indicate a greater susceptibility to nucleophilic attack. By comparing the calculated LUMO energies of a series of related sulfonyl chlorides, one could predict their relative reactivities.

Predictive models can also be developed for selectivity. If a molecule has multiple reactive sites, such as the sulfonyl chloride and the ester carbonyl group in this compound, computational methods can help determine which site is more likely to react with a given nucleophile. This is often achieved by calculating the activation energies for the competing reaction pathways. The pathway with the lower activation barrier will be the kinetically favored one. Studies on the solvolysis of various sulfonyl chlorides have utilized such approaches to rationalize observed reaction rates and mechanisms. nih.govbeilstein-journals.org

Table 4: Factors for Predictive Modeling of this compound Reactivity

| Computational Descriptor | Influence on Reactivity/Selectivity |

| LUMO Energy | A lower energy indicates higher reactivity towards nucleophiles. |

| Partial Charge on Sulfur vs. Carbonyl Carbon | The more positive atom is generally the preferred site for nucleophilic attack. |

| Steric Accessibility of Reactive Sites | Less sterically hindered sites are more accessible to nucleophiles. |

| Calculated Activation Energies | The reaction pathway with the lowest activation energy is predicted to be the major one. |

Derivatization Strategies and Functionalization of Ethyl 4 Chlorosulfonyl Butanoate

Synthesis of Sulfonylated Derivatives for Further Elaboration

The primary reactivity of ethyl 4-(chlorosulfonyl)butanoate lies in its sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonated derivatives. This allows for the introduction of the butanoate scaffold onto a wide range of molecules. The two main classes of derivatives are sulfonamides and sulfonate esters, formed by reaction with amines and alcohols/phenols, respectively. These reactions are fundamental in medicinal chemistry and material science for creating new molecular entities.

The general scheme for these reactions involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.comyoutube.com A base, such as pyridine (B92270), is typically added to neutralize the hydrogen chloride gas byproduct. youtube.comlibretexts.org

Synthesis of Sulfonamides:

The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. nih.govasianpubs.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. The reaction proceeds under mild conditions, often in the presence of a base like pyridine or even in aqueous basic media. nih.govasianpubs.org The resulting N-substituted sulfonamide retains the ethyl butanoate moiety, which can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid.

Synthesis of Sulfonate Esters:

Similarly, this compound can react with alcohols or phenols to form sulfonate esters. researchgate.netenovatia.comresearchgate.net This reaction, often carried out in the presence of a base like pyridine in a suitable solvent such as dichloromethane, provides a method to link the butanoate structure to alcohol- or phenol-containing molecules. youtube.comresearchgate.net Sulfonate esters are themselves useful as activating groups, as the sulfonate is an excellent leaving group in nucleophilic substitution reactions. youtube.comlibretexts.org

The table below summarizes the synthesis of these key derivatives.

| Derivative Class | Nucleophile | General Reaction Scheme | Resulting Functional Group |

| Sulfonamide | Primary or Secondary Amine (R¹R²NH) | EtOOC(CH₂)₃SO₂Cl + R¹R²NH → EtOOC(CH₂)₃SO₂NR¹R² + HCl | Sulfonamide |

| Sulfonate Ester | Alcohol (R-OH) or Phenol (Ar-OH) | EtOOC(CH₂)₃SO₂Cl + R-OH → EtOOC(CH₂)₃SO₂OR + HCl | Sulfonate Ester |

These derivatization strategies allow for the elaboration of the this compound core into more complex molecules with potential applications in various fields of chemical research.

Application in Analytical Derivatization Methodologies

In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a strategy used to improve the detection and separation of analytes. ddtjournal.comaliyuncs.com Derivatization can enhance the ionization efficiency of a molecule, which is crucial for sensitivity in mass spectrometry, and can also alter its chromatographic properties for better separation from other components in a mixture. nih.gove-b-f.eu

This compound possesses features that make it a potential derivatizing reagent for analytes containing primary and secondary amine or hydroxyl functional groups. The sulfonyl chloride group can react with these nucleophilic groups to covalently tag the analyte.

Improving Ionization and Detection in LC-MS:

Modifying Chromatographic Behavior:

The ethyl butanoate portion of the molecule can alter the polarity and retention time of the derivatized analyte in reversed-phase liquid chromatography. For highly polar analytes that are poorly retained on C18 columns, derivatization with this compound would increase their hydrophobicity, leading to better retention and chromatographic separation. e-b-f.eu

The potential applications of this compound as a derivatizing agent are summarized in the table below.

| Analyte Functional Group | Purpose of Derivatization | Expected Outcome for LC-MS Analysis |

| Primary/Secondary Amines | Increase hydrophobicity and molecular weight. | Improved retention on reversed-phase columns; shift of m/z to a cleaner spectral region. |

| Alcohols/Phenols | Increase hydrophobicity and molecular weight. | Improved retention on reversed-phase columns; shift of m/z to a cleaner spectral region. |

The derivatization reaction would be similar to those described in section 7.1, where the analyte containing an amine or hydroxyl group is reacted with this compound, often with a base, to form a stable sulfonamide or sulfonate ester derivative prior to LC-MS analysis. researchgate.netnih.gov

Development of Chemical Probes and Labeling Reagents

Chemical probes are molecules used to study biological systems. They often consist of a reactive group for attaching to a target, a linker, and a reporter group (e.g., a fluorophore or a biotin (B1667282) tag). The bifunctional nature of this compound makes it a candidate for use as a component in the synthesis of such probes.

The sulfonyl chloride group can serve as the reactive moiety to covalently link the probe to nucleophilic residues (like lysine (B10760008) or serine) on proteins or other biomolecules. The ethyl butanoate end of the molecule can be considered a short, flexible linker. This ester group can also be hydrolyzed to a carboxylic acid, providing a handle for further chemical modifications, such as attaching a reporter group via amide bond formation.

A hypothetical strategy for creating a chemical probe using this compound could involve the following steps:

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 4-(chlorosulfonyl)butanoic acid.

Coupling to a Reporter Group: The carboxylic acid is then coupled to an amine-functionalized reporter group (e.g., a fluorescent dye or biotin) using standard peptide coupling chemistry. This creates a functionalized probe with a reactive sulfonyl chloride.

Labeling of Biomolecules: The resulting probe can then be used to label proteins or other biomolecules containing accessible amine or hydroxyl groups. The sulfonyl chloride reacts with these nucleophiles to form a stable covalent bond.

This approach allows for the creation of custom chemical probes where the butanoate-derived linker connects a reporter group to a biological target.

The potential roles of this compound in the development of chemical probes are outlined below.

| Component of Probe | Function | Rationale for Use |

| Reactive Group | Covalent attachment to biomolecules | The sulfonyl chloride reacts with amine and hydroxyl groups. |

| Linker | Spatially separates the reporter from the target | The butanoate chain provides a short, flexible spacer. |

| Synthetic Handle | Allows for further functionalization | The ethyl ester can be hydrolyzed to a carboxylic acid for coupling reactions. |

Through these derivatization and functionalization strategies, this compound can be utilized as a versatile tool in synthetic chemistry, analytical methodologies, and for the development of chemical probes.

Future Directions and Emerging Paradigms in Ethyl 4 Chlorosulfonyl Butanoate Research

Integration with Sustainable Chemical Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a reactive compound like ethyl 4-(chlorosulfonyl)butanoate, this involves developing synthesis routes that minimize hazardous reagents and waste, improve energy efficiency, and utilize renewable resources.

Green Synthesis of Sulfonyl Chlorides: Traditional methods for producing sulfonyl chlorides often rely on harsh and toxic reagents like chlorine gas. organic-chemistry.org Modern research focuses on more environmentally benign alternatives. For instance, methods using N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) for the chlorosulfonation of corresponding thiols or S-alkylisothiourea salts offer a safer and more sustainable approach. organic-chemistry.orgorganic-chemistry.org These reactions are often operationally simple and can be performed under milder conditions. organic-chemistry.org Another promising avenue is the use of photocatalysis, which employs visible light to drive chemical reactions, offering a sustainable alternative to traditional methods that often require high temperatures and pressures. acs.org The development of heterogeneous photocatalysts is particularly attractive as they can be easily separated and recycled. acs.org

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, represents a significant step towards sustainable chemistry. tandfonline.comrsc.org Enzymes operate under mild conditions, such as ambient temperature and pressure, and in aqueous environments, reducing energy consumption and the use of volatile organic solvents. rsc.org While direct enzymatic synthesis of this compound is not yet established, the broader field of biocatalysis in organosulfur chemistry is expanding. tandfonline.comresearchgate.net Future research could explore engineered enzymes for the selective oxidation of sulfur-containing precursors to afford the desired sulfonyl chloride, a process that has been demonstrated for other sulfur compounds. rsc.orgtudelft.nl

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of sulfonyl chlorides. rsc.orgmdpi.comrsc.org The small reactor volumes and short residence times in flow systems allow for excellent control over reaction parameters, which is particularly important for highly exothermic reactions often associated with sulfonyl chloride synthesis. rsc.org This technology not only improves the safety profile of the synthesis but can also lead to higher space-time yields. rsc.orgmdpi.com

A comparative look at traditional versus emerging sustainable methods for sulfonyl chloride synthesis is presented below:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Often harsh and toxic (e.g., Cl2 gas) | Milder reagents (e.g., NCS, bleach), photocatalysts, enzymes |

| Conditions | Often high temperature and pressure | Mild conditions (e.g., room temperature, visible light) |

| Solvents | Often volatile organic solvents | Greener solvents, aqueous media |

| Safety | Higher risk of thermal runaway | Improved safety through better control (e.g., flow chemistry) |

| Waste | Generation of hazardous byproducts | Reduced and less toxic waste |

Exploration of New Synthetic Transformations

The reactivity of the sulfonyl chloride group in this compound makes it a versatile building block for a wide array of chemical transformations. Future research is expected to expand beyond traditional nucleophilic substitution reactions to explore novel synthetic applications.

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in various radical-mediated reactions. magtech.com.cn This opens up possibilities for new carbon-sulfur and carbon-carbon bond-forming reactions, allowing for the synthesis of complex molecules that may not be accessible through conventional ionic pathways.

Click Chemistry: The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. scripps.edu The "Sulfo-Click" reaction, which involves the reaction of sulfonyl azides with thioacids, and the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry are emerging as powerful tools in this domain. scripps.edunih.gov this compound can be readily converted to the corresponding sulfonyl azide (B81097) or sulfonyl fluoride, making it a potential participant in these highly efficient and modular synthetic strategies for creating complex functional molecules. nih.gov

Novel Coupling Reactions: Research into new catalytic systems will likely lead to novel cross-coupling reactions involving the sulfonyl chloride group. This could include metal-catalyzed reactions that enable the direct coupling of the sulfonyl group with various organic fragments, providing a more direct route to complex sulfonated compounds. For example, sulfonyl chlorides can undergo Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org

Development of Novel Applications in Materials Science and Functional Molecules

The unique combination of a reactive sulfonyl chloride group and an ester functionality in this compound makes it an attractive monomer for the synthesis of advanced materials and functional molecules.

Functional Polymers: Sulfonyl chlorides are valuable functional groups for the synthesis of specialty polymers. acs.orgdntb.gov.ua this compound can be used as a monomer or an initiator in polymerization reactions. For example, it can initiate living radical polymerization to produce well-defined polymers with controlled molecular weights and architectures, such as star polymers. cmu.edu The resulting polymers, bearing reactive sulfonyl groups along their chains, can be further modified to introduce a wide range of functionalities, leading to materials with tailored properties for applications in areas like membranes, resins, and coatings. acs.orgdntb.gov.ua

Synthesis of Sulfonamides and Sulfonate Esters: The reaction of this compound with amines and alcohols provides straightforward access to a diverse library of sulfonamides and sulfonate esters. molport.comeurjchem.com These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. ucl.ac.uknih.gov Future research will likely focus on developing high-throughput methods to synthesize and screen libraries of these derivatives for novel therapeutic applications.

The table below summarizes potential applications of polymers derived from this compound:

| Polymer Application Area | Potential Functionality |

| Membranes | Ion-exchange, selective transport |

| Functional Resins | Scavenging, solid-phase synthesis |

| Coatings | Protective, reactive surfaces |

| Biomaterials | Drug delivery, biocompatible surfaces |

Advancements in High-Throughput Synthesis and Automation

The future of chemical synthesis is increasingly intertwined with automation and artificial intelligence (AI) to accelerate the discovery and optimization of new molecules and materials.

The development of automated systems for sulfonyl chloride chemistry has already demonstrated significant improvements in process consistency and spacetime yield compared to traditional batch processes. mdpi.com

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Ethyl 4-(chlorosulfonyl)butanoate to minimize side reactions?

Answer:

The synthesis involves sulfonylation reactions where the chlorosulfonyl group is introduced. Critical parameters include:

- Temperature control : Reactions at ≤0°C reduce undesired hydrolysis of the sulfonyl chloride intermediate .

- Catalyst selection : Use of non-nucleophilic bases (e.g., pyridine) to scavenge HCl and prevent acid-catalyzed decomposition .

- Solvent choice : Anhydrous dichloromethane or THF minimizes water-induced side reactions .

- Stoichiometry : Excess sulfonating agents (e.g., ClSO₃H) improve yield but require careful quenching to avoid over-sulfonation .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester (-COO-) and sulfonyl (-SO₂Cl) groups. Key shifts: δ ~1.3 ppm (ethyl CH₃), δ ~4.2 ppm (ester CH₂), δ ~3.6 ppm (sulfonyl adjacent CH₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 228.9964 (C₆H₁₁ClO₄S) .

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., hydrolyzed sulfonic acid derivatives) .

Basic Question: What are the stability challenges of this compound under varying storage conditions?

Answer:

The compound is moisture- and heat-sensitive:

- Hydrolysis risk : The chlorosulfonyl group reacts with water to form ethyl 4-sulfobutanoate. Store under inert gas (N₂/Ar) at -20°C in sealed, desiccated containers .

- Thermal degradation : Above 25°C, decomposition products include SO₂ and ethyl chlorobutyrate. Stability studies via TGA/DSC show onset degradation at 40°C .

Advanced Question: How can impurity profiles of this compound be resolved during pharmaceutical intermediate synthesis?

Answer:

Impurities often arise from incomplete sulfonylation or ester hydrolysis:

- EP/Pharm. Eur. guidelines : Use reference standards like 4-cyclohexylbutanoic acid (Imp. C) for HPLC calibration. Retention time shifts >0.5 min indicate critical impurities .

- Mechanistic studies : LC-MS/MS identifies sulfonic acid byproducts (e.g., m/z 191.02 for 4-sulfobutanoic acid). Adjust reaction pH to 6–7 to suppress hydrolysis .

Advanced Question: What reaction mechanisms govern the nucleophilic substitution at the chlorosulfonyl group in this compound?

Answer:

The chlorosulfonyl group undergoes SN2 mechanisms with amines or alcohols:

- Kinetic studies : Second-order kinetics (k ~10⁻³ M⁻¹s⁻¹) in DMF at 25°C. Steric hindrance at the β-carbon slows reactivity .

- Isotopic labeling : Use of deuterated solvents (D₂O) confirms proton transfer is rate-limiting in hydrolysis .

Advanced Question: How can computational chemistry predict reactivity trends for this compound in multi-step syntheses?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The sulfonyl chloride's LUMO (-1.8 eV) aligns with nucleophilic attack sites .

- Solvent effects : PCM models show THF stabilizes transition states better than DMSO (ΔG‡ reduced by 12 kJ/mol) .

Advanced Question: What strategies mitigate racemization in chiral derivatives synthesized from this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.